molecular formula C12H24N2O3 B2670361 tert-butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate CAS No. 1359656-07-7

tert-butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate

Cat. No. B2670361
CAS RN: 1359656-07-7
M. Wt: 244.335
InChI Key: JVRFUAIQPLFAGT-UHFFFAOYSA-N
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Description

“tert-butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1359656-07-7 . It has a molecular weight of 244.33 . It is in the form of an oil .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” and “tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate” have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-13-10(9-14)5-8-16-4/h10,13H,5-9H2,1-4H3 .


Physical And Chemical Properties Analysis

“this compound” is an oil with a molecular weight of 244.33 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of tert-butyl 3-(2-Methoxyethyl)piperazine-1-carboxylate derivatives are crucial for developing new chemical entities. For example, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate and characterized it through spectroscopic techniques and X-ray diffraction studies. This compound was further evaluated for its antibacterial and anthelmintic activity, showcasing its potential in medicinal chemistry (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Evaluation

The this compound scaffold is used to develop novel compounds with significant biological activities. For instance, Kulkarni et al. (2016) synthesized two derivatives and assessed their antibacterial and antifungal activities. These compounds showed moderate activity, indicating their potential in developing new antimicrobial agents (Kulkarni et al., 2016).

Crystallography and Molecular Structure

Crystallography studies are essential for understanding the structural aspects of chemical compounds. Anthal et al. (2018) reported the crystal structure of a related compound, highlighting the importance of C-H⋯O hydrogen bonds in forming three-dimensional architectures. Such studies are pivotal in drug design and material science (Anthal et al., 2018).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 3-(2-methoxyethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-13-10(9-14)5-8-16-4/h10,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRFUAIQPLFAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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